7-Deazahypoxanthine

Purine nucleoside phosphorylase Enzyme inhibition Noncompetitive inhibitor

Researchers targeting purine metabolism require analogs resistant to enzymatic cleavage. 7-Deazahypoxanthine (CAS 3680-71-5) replaces the N7 nitrogen of hypoxanthine with carbon, blocking cleavage and enabling distinct mechanistic studies. • Noncompetitive PNP inhibitor: Ki = 0.13 mM; crystal structure at 2.51 Å confirms 180° rotated binding vs. purine bases. • Exclusive C2 oxidation substrate for xanthine oxidase regiochemical probing - decouples first catalytic step from subsequent reactions. • Core scaffold for C2-substituted antitubulin agents; C2-alkynyl derivatives achieve nanomolar IC50, outperforming combretastatin A-4 by ~3-fold in vivo. • Validated intermediate in tofacitinib synthesis; 7-deazapurine bisphosphonates achieve CD73 Ki as low as 0.8 pM. Supplied with full analytical documentation. Standard global shipping.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 3680-71-5
Cat. No. B613787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deazahypoxanthine
CAS3680-71-5
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=O)NC=N2
InChIInChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10)
InChIKeyFBMZEITWVNHWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Deazahypoxanthine: PNP and Xanthine Oxidase Interactions


7-Deazahypoxanthine (CAS 3680-71-5) is a 7-deazapurine nucleobase analog in which the N7 nitrogen of hypoxanthine is replaced by a carbon atom [1]. This C7 substitution confers resistance to enzymatic cleavage and significantly alters the compound's interaction with purine-metabolizing enzymes [2]. The compound serves as a core scaffold for synthesizing nucleoside analogs with anticancer and antiviral potential, and has been structurally characterized in complex with purine nucleoside phosphorylase (PNP) at 2.51 Å resolution [3].

7-Deazahypoxanthine: Irreplaceability in Research


Despite sharing the 7-deazapurine scaffold with 7-deazaguanine and 7-deazaxanthine, 7-deazahypoxanthine exhibits fundamentally distinct behavior at key enzymatic targets. For PNP, 7-deazahypoxanthine acts as a noncompetitive inhibitor (Ki = 0.13 mM), whereas 7-deazapurine nucleosides function as competitive inhibitors with Ki values in the low micromolar range (2.3-2.4 µM) [1]. For xanthine oxidase, 7-deazahypoxanthine is a substrate that undergoes oxidation to form the active inhibitor 7-deazaxanthine, while 7-deazaguanine derivatives directly inhibit the enzyme without prior metabolic conversion [2][3]. These mechanistic divergences preclude simple one-for-one substitution in experimental systems targeting purine metabolism, enzyme inhibition studies, or nucleoside analog synthesis campaigns.

7-Deazahypoxanthine: Head-to-Head Evidence


Noncompetitive vs. Competitive PNP Inhibition

7-Deazahypoxanthine (7DHX) functions as a noncompetitive inhibitor of Escherichia coli purine nucleoside phosphorylase (EcPNP) with respect to the substrate inosine, exhibiting an inhibition constant Ki of 0.13 mM [1]. In contrast, 7-deazapurine 2'-deoxyribofuranosides act as competitive inhibitors of the same enzyme, with the most potent analogs (6-chloro- and 2-amino-6-chloro-7-deazapurine 2'-deoxyribofuranosides) displaying Ki values of 2.4 µM and 2.3 µM, respectively [2]. The inhibition constants for 7-deazapurine nucleosides are generally several-fold lower than those observed for their purine counterparts, demonstrating that the 7-deaza modification alone does not confer uniform inhibition properties across different molecular classes [2].

Purine nucleoside phosphorylase Enzyme inhibition Noncompetitive inhibitor

Xanthine Oxidase: Substrate vs. Direct Inhibition

7-Deazahypoxanthine is oxidized by cow's milk xanthine oxidase exclusively at carbon 2, and the resulting product, 7-deazaxanthine, acts as a strong inhibitor of the enzymatic reaction [1]. This substrate-to-inhibitor conversion pathway is mechanistically distinct from the behavior of 7-deazaguanine derivatives, which bind directly to xanthine oxidase as strong competitive inhibitors even when conjugated to dextran polymers [2]. Notably, allopurinol and 7-deazahypoxanthine derivatives (1c,d) lose binding capacity to the enzyme following polymer conjugation, whereas 7-deazaguanine derivatives (2c,d) retain potent competitive inhibition in the polymer-linked state [2].

Xanthine oxidase Enzyme inhibition Substrate specificity

Rotated Binding Mode in PNP Active Site

The crystal structure of E. coli PNP in complex with 7-deazahypoxanthine (7DHX) solved at 2.51 Å resolution reveals a unique binding orientation: the 7DHX molecule is rotated by 180° relative to purine bases observed in other PNP complexes, despite occupying an overlapping position in the active site [1]. This anomalous orientation is not observed with standard purine bases (hypoxanthine, guanine) or with other 7-deazapurine nucleosides that exhibit competitive inhibition, and provides a structural rationale for the noncompetitive inhibition mechanism of 7DHX [1].

Structural biology X-ray crystallography Ligand binding

C2-Substituted Analogues: Antiproliferative Activity

C2-alkynyl-substituted 7-deazahypoxanthine analogues exhibit double- to single-digit nanomolar antiproliferative IC50 values against cancer cell lines and demonstrate statistically significant tumor size reduction in a colon cancer mouse model at nontoxic concentrations [1]. One representative analogue (compound 7) was almost 3-fold more active than combretastatin A-4, a well-established tubulin polymerization inhibitor [1]. This level of in vivo efficacy has not been reported for unsubstituted 7-deazahypoxanthine or for analogous C2-unsubstituted 7-deazapurine nucleobases, which generally do not exert significant cytostatic effects [2].

Anticancer Tubulin polymerization Microtubule-targeting agents

Xanthine Oxidase: C2 Oxidation Probe

7-Deazahypoxanthine is oxidized by cow's milk xanthine oxidase exclusively at carbon 2, in contrast to hypoxanthine which undergoes oxidation at both C2 and C8 positions [1]. This exclusive C2 oxidation enables 7-deazahypoxanthine to serve as a regiochemical probe that decouples the first oxidation step (C2 hydroxylation) from subsequent catalytic events, allowing separate determination of structural requirements for ligand binding in the initial step of the xanthine oxidase reaction [1]. Methylated 7-deazahypoxanthine isomers have been systematically characterized for Km, Ki, and V values, establishing this scaffold as a validated tool for mapping xanthine oxidase active site requirements [1].

Xanthine oxidase Regiochemical probe Enzyme mechanism

7-Deazahypoxanthine: Research and Industrial Applications


PNP Noncompetitive Inhibition Studies

7-Deazahypoxanthine is the appropriate selection for investigating noncompetitive PNP inhibition, as validated by its Ki of 0.13 mM and 180° rotated binding orientation relative to purine bases [1]. Researchers should not substitute competitive 7-deazapurine nucleosides (Ki = 2.3-2.4 µM) for these studies, as the inhibition mechanism and binding mode are fundamentally distinct [2]. The availability of the high-resolution crystal structure (2.51 Å) enables rational structure-based design of derivatives targeting the noncompetitive binding mode [1].

Xanthine Oxidase Regiochemical Probing

7-Deazahypoxanthine is uniquely suited for regiochemical probing of xanthine oxidase due to its exclusive C2 oxidation, which decouples the first catalytic step from subsequent reactions [1]. This application cannot be performed with hypoxanthine (oxidized at both C2 and C8) or with 7-deazaguanine (which acts as a direct inhibitor rather than a substrate) [2]. Monomethyl isomers of 7-deazahypoxanthine provide a systematic toolkit for mapping active site requirements [1].

C2-Derivatization: Tubulin-Targeting Anticancer Agents

7-Deazahypoxanthine serves as the core scaffold for synthesizing C2-substituted microtubule-targeting agents with demonstrated in vivo antitumor efficacy in colon cancer models [1]. The C2-alkynyl derivative achieves double- to single-digit nanomolar antiproliferative IC50 values and outperforms combretastatin A-4 by approximately 3-fold [1]. Procurement of unsubstituted 7-deazahypoxanthine enables SAR exploration at the C2 position for developing novel antitubulin therapeutics [1].

Antiviral and Anticancer Nucleoside Analog Synthesis

7-Deazahypoxanthine is a validated building block for synthesizing nucleoside analogs with documented antiviral and anticancer potential [1]. 7-Deazapurine nucleoside 5′-O-bisphosphonates bearing modifications on the 7-deazahypoxanthine core have demonstrated potent CD73 inhibition, with Ki values as low as 0.8 pM for optimized derivatives [2]. The compound's established role as an intermediate in tofacitinib synthesis further supports its procurement for pharmaceutical development campaigns .

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